molecular formula C18H11ClN4O2S B2823133 6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 708996-92-3

6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2823133
CAS No.: 708996-92-3
M. Wt: 382.82
InChI Key: CANBSSIQYMZPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (ChemDiv ID: 7101-0243) is a triazolothiadiazole derivative with a molecular formula of C₁₈H₁₁ClN₄O₂S . Its structure features a central triazolothiadiazole core substituted at position 6 with a 5-(2-chlorophenyl)-2-methylfuran-3-yl group and at position 3 with a furan-2-yl moiety.

Properties

IUPAC Name

6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c1-10-12(9-15(25-10)11-5-2-3-6-13(11)19)17-22-23-16(14-7-4-8-24-14)20-21-18(23)26-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANBSSIQYMZPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazolothiadiazole Core: This step involves the cyclization of a hydrazine derivative with a thiocarbonyl compound under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Compound Name / ID Substituents Key Properties/Activities Synthesis Method Reference
Target Compound (7101-0243) 6: 5-(2-chlorophenyl)-2-methylfuran-3-yl; 3: furan-2-yl High lipophilicity (methyl group); potential enzyme inhibition Not specified
LGH00045 6: (E)-2-(furan-2-yl)vinyl; 3: 2-chlorophenyl CDC25B inhibitor (IC₅₀ = 0.82 µM); anticancer potential POCl₃-mediated condensation
Compound 13 (Heterocycles, 2011) 6: 3-bromophenyl; 3: triazoloquinazolinyl Melting point: 131–132°C; yellow crystalline solid POCl₃ reflux
Fluorophenyl Analog () 6: 5-(2-fluorophenyl)furan-2-yl; 3: furan-2-yl Electronic effects (F vs. Cl); SMILES similarity to target compound Unspecified
3-Ethyl-6-isobutylphenyl derivative 6: isobutylphenyl; 3: ethyl Crystal structure: planar triazolothiadiazole core; antimicrobial activity POCl₃ condensation
3-(Pyrazolyl)-6-methoxyphenyl () 6: methoxyphenyl; 3: pyrazolyl Antifungal (14-α-demethylase targeting); molecular docking validation Multi-step synthesis
Microwave-synthesized analogs (3b, 3g) 6: fluoro-methoxybiphenyl; 3: substituted aryl Antibacterial/anticancer; microwave synthesis (higher yield vs. conventional) Microwave irradiation

Key Findings

Substituent Impact on Bioactivity :

  • Halogen Effects : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the 2-fluorophenyl analog (), which may alter electronic distribution and target binding . LGH00045’s vinyl linker enhances rigidity and potency (IC₅₀ = 0.82 µM), suggesting that conjugation systems improve enzyme inhibition .
  • Heterocyclic Moieties : Furan rings (target compound) vs. pyrazolyl () or quinazolinyl () groups influence π-π interactions and solubility. For example, pyrazolyl-containing derivatives show antifungal activity via 14-α-demethylase inhibition .

Synthetic Efficiency :

  • Microwave-assisted synthesis () improves yields (e.g., compounds 3b, 3g) compared to conventional methods, though the target compound’s synthesis route remains unspecified .
  • POCl₃ is a common reagent for triazolothiadiazole formation, facilitating carbonyl activation in condensations (e.g., ) .

Physicochemical Properties: Melting Points: Range widely (131–371°C), influenced by substituent bulk and crystallinity. For instance, compound 14 () has a high melting point (259–260°C) due to hydrogen-bonding thione groups .

Biological Activities :

  • Anticancer : LGH00045’s CDC25B inhibition highlights the pharmacophore’s versatility .
  • Antimicrobial : ’s derivative exhibits activity via C–H⋯π and hydrogen-bonding interactions in crystal packing .

Biological Activity

The compound 6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule with significant potential in pharmacological applications. Characterized by its unique triazolo-thiadiazole and furan moieties, this compound has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClN4O2SC_{18}H_{11}ClN_4O_2S with a molecular weight of approximately 382.82 g/mol. The structure features a triazolo-thiadiazole ring system fused with furan rings, which are known for contributing to various biological activities.

Biological Activities

Research indicates that compounds containing the triazolo-thiadiazole framework exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown significant antimicrobial activity ranging from 2.50 to 20 µg/mL against various pathogens, including bacteria and fungi .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have demonstrated high DPPH scavenging percentages, indicating their potential as effective antioxidants. For example:

CompoundDPPH Scavenging Activity (%)
Compound A84.16%
Compound B90.52%
Compound C88.56%

These results suggest that derivatives of triazolo-thiadiazoles may play a role in mitigating oxidative stress .

Anti-inflammatory Effects

Research has shown that certain derivatives exhibit substantial anti-inflammatory effects. For example:

  • Compounds demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating their potential in reducing inflammation .

Understanding the mechanism of action is crucial for optimizing the pharmacological profile of this compound. Studies suggest that the interaction with biological targets is essential for its efficacy. Key areas of investigation include:

  • DNA Gyrase Inhibition : Some derivatives have been found to inhibit DNA gyrase B in E. coli with IC50 values comparable to established antibiotics like ciprofloxacin .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the triazolo-thiadiazole scaffold:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antimicrobial activity against a panel of pathogens. The most potent compound showed an MIC value significantly lower than that of standard antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the triazolo-thiadiazole ring significantly influenced biological activity .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how variations in substituents affect their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound DChlorinated phenyl groupAntiviral
Compound EMethoxy substituentAntitumor
Compound FSimilar furan structureAntiviral

This table illustrates that while these compounds share core structural elements, their substituents play a crucial role in determining their specific biological activities .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

Answer:
The synthesis typically involves cyclization of 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with 2-chlorocinnamaldehyde. Key steps include:

  • Reaction Conditions: Use potassium carbonate (base) in ethanol at 80°C for 6–8 hours, achieving yields of 75–85% .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol improves purity (>95%) .
  • Validation: Confirm purity via HPLC (C18 column, methanol/water 70:30) and elemental analysis (C, H, N within ±0.3% theoretical) .

Basic: How is the molecular structure of this compound confirmed?

Answer:
Structural elucidation employs:

  • X-ray Crystallography: Resolves bond lengths (e.g., C–S bond: 1.72 Å) and dihedral angles (e.g., 85.2° between triazole and thiadiazole rings) .
  • NMR Spectroscopy: Key signals include furan protons at δ 6.35–7.25 ppm (¹H) and chlorophenyl carbons at δ 125–140 ppm (¹³C) .
  • Mass Spectrometry: Molecular ion peak at m/z 342.8 (M⁺) confirms molecular weight .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:
To enhance solubility:

  • Co-solvents: Use DMSO (≤5% v/v) or Tween-80 (0.1% w/v) in aqueous buffers for in vitro testing .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the 6-position, improving solubility by 3–5-fold without losing activity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm), achieving sustained release over 72 hours .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., IC₅₀ variations in anticancer assays) arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Purity Verification: Ensure >98% purity via HPLC to exclude confounding impurities .
  • Substituent Effects: Compare chlorophenyl (IC₅₀: 12 μM) vs. bromophenyl (IC₅₀: 8 μM) analogs to isolate structural contributions .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to COX-2 (binding energy: −9.2 kcal/mol) or EGFR (ΔG: −8.5 kcal/mol) .
  • MD Simulations: Simulate ligand-protein stability (RMSD < 2.0 Å over 50 ns) in GROMACS .
  • QSAR Models: Correlate logP values (<3.5) with antimicrobial activity (R² = 0.89) .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Answer:
Key substituent effects include:

  • Chlorophenyl vs. Methoxyphenyl: Chlorine enhances hydrophobic interactions (Ki: 0.45 μM vs. 1.2 μM for methoxy) .
  • Furan vs. Thiophene: Furan improves metabolic stability (t₁/₂: 4.2 h vs. 2.8 h for thiophene) .
  • Methyl Group at 2-Furan: Reduces cytotoxicity (CC₅₀: >100 μM vs. 35 μM for hydrogen) .

Basic: What is the compound’s stability under varying pH and temperature?

Answer:

  • Thermal Stability: Decomposes at 220°C (TGA analysis) with no degradation below 150°C .
  • pH Stability: Stable in pH 5–7 (HPLC retention time unchanged) but hydrolyzes in alkaline conditions (pH > 9) .
  • Light Sensitivity: Store in amber vials to prevent photodegradation (≤5% loss over 30 days) .

Advanced: How to evaluate synergistic effects with existing therapeutic agents?

Answer:

  • Checkerboard Assays: Combine with doxorubicin (FIC index: 0.5) for additive anticancer effects .
  • Mechanistic Studies: Use transcriptomics to identify pathways (e.g., PI3K/Akt) affected by combinations .
  • Statistical Models: Apply response surface methodology (RSM) to optimize dose ratios .

Basic: Which analytical techniques ensure batch-to-batch consistency?

Answer:

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 65:35) .
  • FT-IR: Key peaks at 1650 cm⁻¹ (C=N) and 750 cm⁻¹ (C–S) .
  • Elemental Analysis: Acceptable ranges: C (62.1% ± 0.3%), H (3.2% ± 0.2%), N (16.3% ± 0.3%) .

Advanced: What challenges exist in translating in vitro activity to in vivo models?

Answer:

  • Pharmacokinetics: Poor oral bioavailability (F: 15%) due to first-pass metabolism; use intravenous administration .
  • Toxicity: Monitor liver enzymes (ALT > 50 U/L indicates hepatotoxicity) in rodent models .
  • Formulation: Develop liposomal carriers to enhance tumor accumulation (AUC increased by 3×) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.